Para- vs. Ortho-Hydroxybenzyl Isomerism: A Structural Determinant with Uncharacterized Biological Impact
The primary differentiation for CAS 649739-80-0 is its structural isomerism relative to CAS 649739-79-7. The target compound is the para-hydroxybenzyl isomer, while the -79-7 analog is the ortho-hydroxybenzyl isomer . This regiochemical difference is a recognized, albeit uncharacterized, source of potential differential activity. No quantitative head-to-head biological data comparing these two isomers was found in primary literature or authoritative databases.
| Evidence Dimension | Regiochemistry (substitution pattern of the phenol ring) |
|---|---|
| Target Compound Data | para-hydroxybenzyl (4-[[...]methyl]phenol) |
| Comparator Or Baseline | ortho-hydroxybenzyl (2-[[...]methyl]phenol, CAS 649739-79-7) |
| Quantified Difference | No quantitative biological activity data available for either compound to calculate a difference. |
| Conditions | Structural analysis based on IUPAC nomenclature and CAS registry; no assay context. |
Why This Matters
For researchers synthesizing focused libraries or exploring SAR around the quinoxaline 2-position, sourcing the correct isomer is critical; using the incorrect isomer invalidates experimental comparisons and may waste resources.
